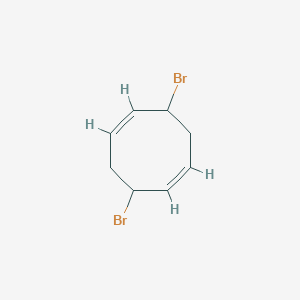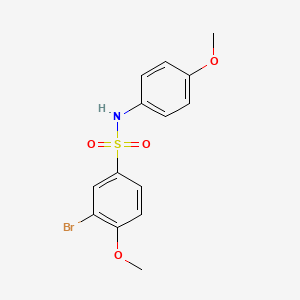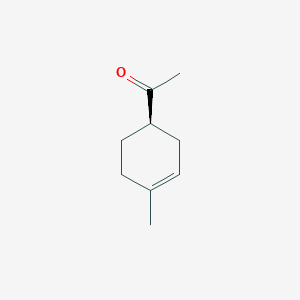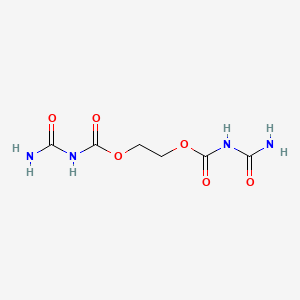
Di(propan-2-yl)azanide;nitrosooxidanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(propan-2-yl)azanide;nitrosooxidanium is a chemical compound with the molecular formula C6H14N.HNO2. . This compound is characterized by its unique structure, which includes a nitroso group and an azanide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(propan-2-yl)azanide;nitrosooxidanium typically involves the reaction of diisopropylamine with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{(CH}_3\text{)_2CHNH}_2 + \text{HNO}_2 \rightarrow \text{(CH}_3\text{)_2CHNHNO}_2 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Di(propan-2-yl)azanide;nitrosooxidanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: It can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Di(propan-2-yl)azanide;nitrosooxidanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of Di(propan-2-yl)azanide;nitrosooxidanium involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, affecting cellular processes and signaling pathways. The azanide group can interact with nucleophiles, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Diisopropylamine: A precursor in the synthesis of Di(propan-2-yl)azanide;nitrosooxidanium.
Nitrous Acid: Another precursor used in the synthesis.
Diisopropylammonium Tetrazolide: A compound with similar structural features and reactivity.
Uniqueness
This compound is unique due to its combination of a nitroso group and an azanide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
3129-93-9 |
|---|---|
Molecular Formula |
C6H16N2O2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
di(propan-2-yl)azanide;nitrosooxidanium |
InChI |
InChI=1S/C6H14N.HNO2/c1-5(2)7-6(3)4;2-1-3/h5-6H,1-4H3;(H,2,3)/q-1;/p+1 |
InChI Key |
SZUDODPIJJNRQR-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)[N-]C(C)C.N(=O)[OH2+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


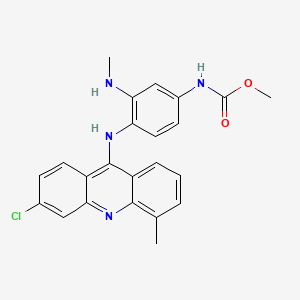
![Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate](/img/structure/B14160360.png)
![2-[2-Methyl-5-[[4-[6-(trifluoromethyl)-3-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14160367.png)
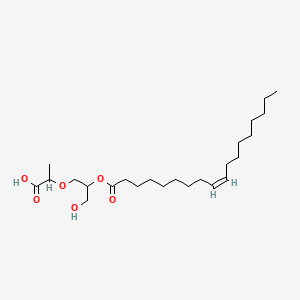
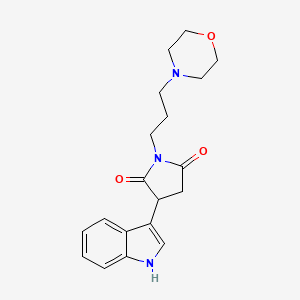
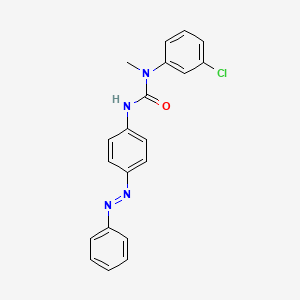
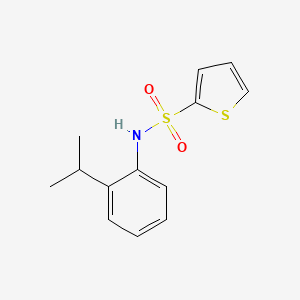
![2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14160389.png)
